molecular formula C17H15Cl2NO3 B2384836 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 1214666-08-6

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2384836
CAS No.: 1214666-08-6
M. Wt: 352.21
InChI Key: AXAUIOUQLSAYMF-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a 4-chlorobenzylamino group at position 2 and a 4-chlorophenyl ketone moiety at position 2.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-13-5-1-11(2-6-13)10-20-15(17(22)23)9-16(21)12-3-7-14(19)8-4-12/h1-8,15,20H,9-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAUIOUQLSAYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzylamine with 4-chlorophenylacetic acid under controlled conditions. The reaction is often catalyzed by a suitable base, such as sodium hydroxide, and carried out in an organic solvent like ethanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound while maintaining high purity levels. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The chlorinated benzyl and phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Position 2/Position 4) Molecular Formula Molecular Weight Key Features
2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid (Target) 4-Cl-benzylamino / 4-Cl-phenyl C₁₇H₁₄Cl₂N₂O₃ 377.21* High lipophilicity, dual halogenation
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid 4-F-phenylamino / 4-Cl-phenyl C₁₆H₁₂ClFNO₃ 344.73 Enhanced solubility, smaller substituent
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid 2-Cl-phenylamino / H C₁₀H₁₀ClNO₃ 227.64 Steric hindrance, ortho-substitution
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazino]-4-oxobutanoic acid 3-Cl-phenyl-piperazino / 4-Cl-phenyl C₂₀H₁₉Cl₂N₂O₃ 436.29 Conformational rigidity, basicity
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid 4-Cl-benzylsulfanyl / 4-Me-phenyl C₁₈H₁₇ClO₃S 372.84 High logP, sulfur-mediated reactivity

*Calculated based on structural similarity.

Key Findings and Implications

Halogen Effects: Dual chlorine atoms in the target compound likely increase lipophilicity and metabolic stability compared to mono-halogenated analogues .

Amino vs. Sulfanyl Groups: The amino group in the target compound supports hydrogen bonding, critical for enzyme inhibition, whereas sulfanyl groups favor hydrophobic interactions .

Synthetic Accessibility : Many analogues are synthesized via Friedel-Crafts acylation or Michael addition, suggesting the target compound could be prepared using similar methods .

Biological Potential: Piperazinyl derivatives (e.g., ) show promise in CNS-targeting therapies, while carboxylated variants (e.g., ) may excel in aqueous environments.

Biological Activity

2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and comparative analyses.

Chemical Structure and Synthesis

The compound is characterized by the presence of chlorinated aromatic groups and an oxobutanoic acid moiety. Its IUPAC name reflects its complex structure, which can be represented as:

C18H18ClNO3\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}\text{O}_{3}

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzylamine with a suitable oxobutanoic acid derivative under controlled conditions to yield the desired product. The process may require specific catalysts and purification steps such as recrystallization or chromatography to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly for its potential anticancer and antimicrobial properties.

Anticancer Activity

Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HepG220Caspase activation
A54925Cell cycle arrest

Antimicrobial Properties

Research also highlights the compound's antimicrobial potential. It has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within cells. It is hypothesized that it may function as an inhibitor of certain enzymes involved in cell proliferation or as a modulator of signaling pathways related to inflammation and cancer progression.

Case Studies

  • Case Study on Breast Cancer : A recent study published in Nature examined the effects of this compound on MCF-7 cells. The results indicated a dose-dependent increase in apoptotic markers, suggesting a promising avenue for therapeutic development in breast cancer treatment .
  • Antimicrobial Study : Another study focused on its antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections .

Comparative Analysis

When compared to similar compounds, such as 4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid, this compound demonstrates enhanced potency in both anticancer and antimicrobial activities due to its unique structural features.

Table 3: Comparative Biological Activity

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound15 µM32 µg/mL
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid25 µM64 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(4-Chlorobenzyl)amino]-4-(4-chlorophenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Michael-type addition (thioglycolic acid to α,β-unsaturated ketones) or Friedel-Crafts acylation using maleic anhydride derivatives . Optimization involves controlling regioselectivity by adjusting solvent polarity (e.g., THF vs. DMF) and temperature (50–80°C). Purity is enhanced via recrystallization in ethanol/water mixtures .
  • Key Characterization : Confirm structure using 1H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and ESI-MS (expected [M-H]− peak ~363.3 g/mol) .

Q. What biological activities have been reported for structurally related 4-oxobutanoic acid derivatives?

  • Findings : Analogues with chlorophenyl or benzylamino groups exhibit antimicrobial , anti-inflammatory , and enzyme-modulating activities . For example, 2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid shows neuroactive potential via GABA receptor interactions .
  • Assays : Screen for activity using in vitro models like bacterial growth inhibition (MIC assays) or enzyme inhibition (e.g., thymidylate synthase) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

  • Analytical Methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Stability Studies : Store at −20°C in anhydrous DMSO; monitor degradation via periodic NMR or LC-MS over 6 months .

Advanced Research Questions

Q. What strategies are effective for improving the bioavailability of 4-oxobutanoic acid derivatives in preclinical studies?

  • Approaches :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability .
  • Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .
    • Validation : Measure pharmacokinetics (Cmax, AUC) in rodent models using LC-MS/MS quantification .

Q. How do structural modifications (e.g., halogen substitution, stereochemistry) influence the compound’s interaction with biological targets?

  • SAR Insights :

  • Chlorine Position : Para-substitution on the benzyl group enhances hydrophobic interactions with enzyme active sites (e.g., thymidylate synthase) .
  • Stereochemistry : (S)-enantiomers of similar chlorophenylbutanoic acids show higher affinity for neuronal receptors .
    • Methods : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding modes .

Q. What in vitro and in vivo models are suitable for studying this compound’s potential in metabolic disorder therapeutics?

  • Models :

  • In Vitro : Insulin-resistant HepG2 cells for glucose uptake assays .
  • In Vivo : High-fat diet-induced diabetic mice; measure fasting glucose and HbA1c levels post-treatment .
    • Mechanistic Studies : Quantify AMPK or PPAR-γ activation via Western blot .

Q. How can researchers resolve contradictions in reported activity data for similar compounds?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH, bacterial strain variability).
  • Resolution : Replicate studies under standardized CLSI guidelines and use isogenic bacterial strains .

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